4-Tert-butylphenoxyacetic acid
Overview
Description
4-Tert-butylphenoxyacetic acid is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is a monocarboxylic acid characterized by a tert-butyl group attached to a phenoxyacetic acid structure. This compound is known for its use in various chemical reactions and applications, particularly in the field of nucleoside synthesis.
Mechanism of Action
Target of Action
The primary target of 4-Tert-butylphenoxyacetic acid is nucleoside bases during oligonucleotide synthesis . It acts as a protective group , specifically known as the TAC protective group .
Mode of Action
This compound interacts with its targets by binding to the nucleoside bases and protecting them during the synthesis of oligonucleotides . This protection facilitates the removal of the compound under mild conditions .
Biochemical Pathways
The compound plays a crucial role in the synthesis of oligonucleotides . By acting as a protective group, it reduces the depurination of deoxyadenosine residues and minimizes premature desilylation, which could otherwise result in chain degradation during post-synthesis workup of synthetic RNA .
Pharmacokinetics
Its role in oligonucleotide synthesis suggests that it is likely to have a significant impact on the bioavailability of the synthesized compounds .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of depurination of deoxyadenosine residues and the minimization of premature desilylation . These effects help to prevent chain degradation during the post-synthesis workup of synthetic RNA .
Action Environment
Given its role in oligonucleotide synthesis, factors such as ph, temperature, and the presence of other reactants could potentially influence its action .
Biochemical Analysis
Biochemical Properties
4-Tert-butylphenoxyacetic acid plays a significant role in biochemical reactions, particularly as a reagent for the TAC protective group in nucleosides . It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in glycolipid metabolism, affecting the production and regulation of short-chain fatty acids . These interactions are crucial for maintaining energy balance and normal physiological functions in the body.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can impact glucose and lipid metabolism by regulating the levels of short-chain fatty acids . This regulation is essential for maintaining intracellular homeostasis and energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, modulating their activity and function . These interactions can lead to significant changes in cellular processes, including the regulation of metabolic pathways and the modulation of gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under laboratory conditions, but its effects can vary depending on the duration of exposure and the specific experimental conditions . Long-term studies are necessary to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks. Studies have shown that the compound’s effects are dose-dependent, with threshold effects observed at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to glycolipid metabolism . It interacts with enzymes and cofactors that regulate the production and utilization of short-chain fatty acids. These interactions can influence metabolic flux and metabolite levels, affecting overall metabolic homeostasis. Understanding the metabolic pathways involving this compound is crucial for elucidating its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, modulating various biochemical and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Tert-butylphenoxyacetic acid can be synthesized through several methods. One common approach involves the reaction of p-tert-butylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization from a suitable solvent to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butylphenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Tert-butylphenoxyacetic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a reagent for the protection of nucleoside bases during oligonucleotide synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Phenoxyacetic acid: Lacks the tert-butyl group, making it less sterically hindered.
4-tert-Butylphenylacetic acid: Similar structure but with a different functional group.
2-(4-tert-Butylphenoxy)acetic acid: Positional isomer with the same functional groups but different spatial arrangement.
Uniqueness: 4-Tert-butylphenoxyacetic acid is unique due to its specific structure, which provides steric hindrance and stability during chemical reactions. This makes it particularly useful as a protective group in nucleoside synthesis, offering advantages in terms of reaction conditions and product stability .
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIGAJNVRFKBJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170863 | |
Record name | (p-tert-Butylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1798-04-5 | |
Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1798-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (p-tert-Butylphenoxy)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1798-04-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (p-tert-Butylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-tert-butylphenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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